3,4,5-Trichloroaniline

Nephrotoxicity Toxicology In Vivo

3,4,5-Trichloroaniline (TCA) is the most potent nephrotoxicant among trichloroaniline congeners and exhibits isomer-specific N-acetylation biotransformation kinetics in aquatic models. Its 1,2,3-trisubstituted chlorination pattern confers distinct electronic properties that directly influence transition metal complexation and biological activity—substituting 2,4,5- or 2,4,6-isomers introduces uncontrolled variability. This compound is essential as an analytical reference standard for environmental monitoring of phenylurea herbicide degradation products. Procure verified ≥98% purity material to ensure reproducible toxicological, pharmacological, and environmental fate data.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 634-91-3
Cat. No. B147634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trichloroaniline
CAS634-91-3
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)N
InChIInChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
InChIKeyXOGYQVITULCUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trichloroaniline (CAS 634-91-3): Technical Specifications and Procurement Baseline


3,4,5-Trichloroaniline (TCA) is a polychlorinated aromatic amine with the molecular formula C₆H₄Cl₃N and a molecular weight of 196.46 g/mol [1]. This compound features three chlorine substituents at the 3, 4, and 5 positions of the aniline ring, creating a 1,2,3-trisubstituted chlorination pattern that distinguishes it from other trichloroaniline isomers . Commercial availability includes grades of ≥97% to >98.0% purity (GC/T) . Key physical properties include a melting point range of 97–100 °C [2], density of approximately 1.540 [1], and insolubility in water [1].

Why 3,4,5-Trichloroaniline Cannot Be Replaced by Alternative Trichloroaniline Isomers


Trichloroaniline isomers (2,3,4-; 2,4,5-; 2,4,6-; and 3,4,5-trichloroaniline) exhibit substantial differences in toxicokinetic behavior, biological activity, and chemical reactivity that preclude generic substitution. In fish models, the elimination rate constant of 3,4,5-trichloroaniline is significantly higher than that predicted from log Kow relationships, driven by N-acetylation-mediated biotransformation that does not occur with all isomers [1]. In mammalian nephrotoxicity studies, 3,4,5-trichloroaniline was identified as the most potent nephrotoxicant among trichloroaniline congeners tested in vivo [2]. The 3,4,5-substitution pattern also confers distinct electronic effects that influence complexation with transition metals and downstream synthetic utility . Substituting an alternative isomer without validating the specific application introduces uncontrolled variability in reaction outcomes, biological activity, and environmental fate predictions.

3,4,5-Trichloroaniline: Quantitative Differentiation Evidence Against Comparator Compounds


Nephrotoxic Potency of 3,4,5-Trichloroaniline Relative to Other Trichloroaniline Isomers in Vivo

In a comparative in vivo nephrotoxicity study of four trichloroaniline isomers conducted in male Fischer 344 rats, 3,4,5-trichloroaniline (TCA) demonstrated the most pronounced nephrotoxic effects. [1]

Nephrotoxicity Toxicology In Vivo

Elimination Kinetics of 3,4,5-Trichloroaniline in Fish: Comparison with 2,3,4-Trichloroaniline and 2,4,6-Trichloroaniline

The elimination rate constant of 3,4,5-trichloroaniline in guppy (Poecilia reticulata) was experimentally determined to be higher than the value predicted from a log Kow-based correlation established for chlorobenzenes, a deviation attributed to N-acetylation biotransformation. The same deviation was observed for 2,3,4-trichloroaniline but not for 2,4,6-trichloroaniline. [1]

Toxicokinetics Biotransformation Environmental Chemistry

Antileukemic Activity of 3,4,5-Trichloroaniline-Derived Pt(II) Complexes

3,4,5-Trichloroaniline forms tri- and tetrachloroaniline-Pt(II) complexes that exhibit antileukemic activity. In a study synthesizing Pt(II) and Pt(IV) complexes with various chloroaniline ligands (including 2,5-dichloroaniline, 3,4-dichloroaniline, 2,4,6-trichloroaniline, 3,4,5-trichloroaniline, and tetrachloroanilines), the tri- and tetrachloroaniline-Pt(II) complexes displayed fairly good antileukemic activity. [1]

Medicinal Chemistry Organometallics Anticancer

Standard Molar Enthalpy of Formation for 3,4,5-Trichloroaniline: Thermochemical Differentiation from Isomers

The standard molar enthalpy of formation (ΔfH°m) at 298.15 K was determined for crystalline 3,4,5-trichloroaniline and three other trichloroaniline isomers using rotating-bomb combustion calorimetry. [1]

Thermochemistry Physical Chemistry Process Engineering

3,4,5-Trichloroaniline as an Insecticidal Active Ingredient: Serine Protease Inhibition

3,4,5-Trichloroaniline (3,4,5-TCA) has been identified as an active ingredient used as a control agent in insecticides. It functions as an inhibitor of serine protease activity and has demonstrated inhibitory effects against endoparasites.

Agrochemical Enzyme Inhibition Pesticide

Analytical Application: 3,4,5-Trichloroaniline as a Standard in Environmental Monitoring of Substituted Aromatic Amines

3,4,5-Trichloroaniline is utilized as a reference standard in the determination of substituted aromatic amines in sediment and water samples by capillary column gas chromatography. Commercial analytical services employ GC-MS for quantification of 3,4,5-trichloroaniline in environmental matrices. [1]

Environmental Analysis GC-MS Water Quality

Validated Application Scenarios for 3,4,5-Trichloroaniline in Research and Industry


Comparative Nephrotoxicity Studies and In Vitro Renal Toxicology

In research focused on halogenated aniline-induced nephrotoxicity, 3,4,5-trichloroaniline serves as the most potent reference compound among trichloroaniline congeners. Studies using isolated renal cortical cells (IRCC) from male Fischer 344 rats have demonstrated time- and concentration-dependent cytotoxicity, with free radical involvement implicated in the mechanism of action. [1] For laboratories investigating structure-toxicity relationships or evaluating protective agents against chloroaniline-induced renal injury, 3,4,5-TCA is the appropriate positive control based on its established in vivo potency ranking. [2]

Environmental Fate and Biotransformation Studies in Aquatic Models

3,4,5-Trichloroaniline exhibits unique toxicokinetic behavior in fish models, with elimination rate constants that exceed values predicted from log Kow correlations due to N-acetylation biotransformation. [1] This property makes 3,4,5-TCA particularly valuable for research on Phase II biotransformation pathways in aquatic organisms. Additionally, as a known transformation product of phenylurea herbicides such as diuron, linuron, and vinclozolin, 3,4,5-trichloroaniline is a critical analyte in environmental fate studies of these widely used agrochemicals. [3]

Synthesis of Platinum(II) Anticancer Complexes with Chloroaniline Ligands

3,4,5-Trichloroaniline has been employed as a ligand for the synthesis of tri- and tetrachloroaniline-Pt(II) complexes with demonstrated antileukemic activity. [1] The 1,2,3-trisubstituted chlorination pattern of the aromatic ring influences the electronic properties and coordination geometry of the resulting platinum complexes. Researchers developing novel metallodrugs based on chloroaniline scaffolds should utilize the 3,4,5-isomer specifically, as the substitution pattern directly affects complexation efficiency and biological activity. [2]

Environmental Monitoring and Regulatory Compliance Testing

3,4,5-Trichloroaniline is a required analytical standard for environmental monitoring programs that quantify substituted aromatic amines in sediment and water matrices. [1] The compound is analyzed using validated methods including capillary column gas chromatography and GC-MS. [2] For laboratories performing regulatory compliance testing under water quality directives or conducting environmental impact assessments of pesticide transformation products, procurement of authentic 3,4,5-trichloroaniline reference material is essential for accurate quantification and method validation.

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